molecular formula C6H7N3 B3226331 6,7-dihydro-5H-pyrrolo[3,2-c]pyridazine CAS No. 1254360-83-2

6,7-dihydro-5H-pyrrolo[3,2-c]pyridazine

Katalognummer: B3226331
CAS-Nummer: 1254360-83-2
Molekulargewicht: 121.14 g/mol
InChI-Schlüssel: FRTPMZHAGYILGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Dihydro-5H-pyrrolo[3,2-c]pyridazine (molecular formula: C₆H₇N₃) is a bicyclic heterocyclic compound featuring fused pyrrole and pyridazine rings. Its structure is characterized by a partially saturated six-membered pyridazine ring fused with a five-membered pyrrole ring at the [3,2-c] position. This compound’s unique ring fusion and saturation patterns distinguish it from related derivatives, which often exhibit variations in ring positions, substituents, or heteroatom arrangements.

Eigenschaften

IUPAC Name

6,7-dihydro-5H-pyrrolo[3,2-c]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-3-7-5-2-4-8-9-6(1)5/h2,4,7H,1,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTPMZHAGYILGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1N=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254360-83-2
Record name 5H,6H,7H-pyrrolo[3,2-c]pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

The synthesis of 6,7-dihydro-5H-pyrrolo[3,2-c]pyridazine typically involves multiple steps. One common synthetic route includes the preparation of pyrrole-derived α,β-alkynyl ketones, followed by Sonogashira cross-coupling to introduce various groups into the alkyne. Subsequent steps involve the formation of pyrazoles through reactions with hydrazine monohydrate, gold-catalyzed cyclization of pyrazoles, and final cyclization using sodium hydride . Industrial production methods may vary, but they generally follow similar multi-step processes to ensure high yield and purity.

Analyse Chemischer Reaktionen

6,7-Dihydro-5H-pyrrolo[3,2-c]pyridazine undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

6,7-Dihydro-5H-pyrrolo[3,2-c]pyridazine has been identified as a potential inhibitor of the Bcl-xL protein, which plays a critical role in regulating apoptosis (programmed cell death). The inhibition of Bcl-xL can lead to the induction of apoptosis in cancer cells, making this compound a promising candidate for cancer therapeutics. Its ability to interact with biological targets highlights its significance in drug discovery efforts aimed at developing effective anticancer agents .

Biological Studies

The compound is utilized in biological studies to investigate its interactions with various proteins and enzymes. Understanding these interactions can provide insights into its mechanism of action and potential therapeutic effects. For instance, studies have demonstrated that derivatives of 6,7-dihydro-5H-pyrrolo[3,2-c]pyridazine can modulate cellular pathways associated with cell survival and death .

Synthesis of Novel Compounds

Research has shown that 6,7-dihydro-5H-pyrrolo[3,2-c]pyridazine can serve as a versatile scaffold for synthesizing new compounds with favorable biological activities. Recent advancements in synthetic methodologies have enabled the efficient production of substituted derivatives through various chemical reactions such as hydroamination and aromatic substitution . These novel compounds can exhibit improved pharmacokinetic properties and bioactivity.

Industrial Applications

Beyond medicinal chemistry, this compound finds applications in the development of new materials due to its unique chemical properties. Its structural characteristics allow for modifications that can enhance material performance in various industrial contexts .

Case Study 1: Bcl-xL Inhibition

A study focusing on the inhibition of Bcl-xL by 6,7-dihydro-5H-pyrrolo[3,2-c]pyridazine derivatives revealed significant apoptotic activity in cancer cell lines. The research demonstrated that these compounds could effectively induce cell death in resistant cancer types by disrupting the anti-apoptotic function of Bcl-xL .

Case Study 2: Synthesis and Characterization

Another notable study detailed the synthesis of various substituted derivatives of 6,7-dihydro-5H-pyrrolo[3,2-c]pyridazine via a catalyst-free tandem hydroamination-SNAr sequence. This method not only simplified the synthesis process but also yielded compounds with enhanced bioactivity and potential therapeutic applications .

Wirkmechanismus

The mechanism of action of 6,7-dihydro-5H-pyrrolo[3,2-c]pyridazine involves its interaction with specific molecular targets. For instance, as a Bcl-xL protein inhibitor, it promotes apoptosis in cancer cells by disrupting the function of this anti-apoptotic protein . This interaction triggers a cascade of cellular events leading to programmed cell death, which is beneficial in cancer therapy.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Molecular Comparison

Compound Molecular Formula Key Substituents Synthesis Method Applications
6,7-Dihydro-5H-pyrrolo[3,2-c]pyridazine C₆H₇N₃ None Not explicitly reported Under investigation
3-Chloro-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine C₆H₆ClN₃ Cl at position 3 SNAr substitution Drug intermediate
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole C₆H₈N₂ Variable aroyl groups Cyclization in formic acid Anti-inflammatory agents
7H-Pyrrolo[2,3-c]pyridazine derivatives Varies Diverse functional groups Multi-step organic synthesis Bcl-xL inhibitors for cancer

Physicochemical Properties

  • Collision Cross-Section (CCS) : For 6,7-dihydro-5H-pyrrolo[3,2-c]pyridazine, predicted CCS values range from 143.5 Ų ([M+H]⁺, m/z 122.1) to 164.5 Ų ([M+K]⁺, m/z 160.0) .
  • Molecular Weight and Polarity : Chlorine substituents (e.g., in 3-chloro derivatives) increase molecular weight by ~35.5 g/mol and alter polarity .

Biologische Aktivität

6,7-Dihydro-5H-pyrrolo[3,2-c]pyridazine is a bicyclic heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This compound features a unique structure comprising a pyridazine ring fused with a pyrrole-like system, which contributes to its chemical reactivity and biological significance. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

The primary biological activity of 6,7-dihydro-5H-pyrrolo[3,2-c]pyridazine is linked to its role as an inhibitor of the Bcl-xL protein , which is crucial in regulating apoptosis (programmed cell death). By inhibiting Bcl-xL, this compound can induce apoptosis in cancer cells, making it a promising candidate in cancer therapy.

Key Mechanisms:

  • Inhibition of Bcl-xL : This leads to the activation of apoptotic pathways, promoting cell death in cancerous tissues.
  • Cell Signaling Modulation : The compound influences various signaling pathways related to cell survival and death, thereby affecting overall cellular function.

Biological Activities

6,7-Dihydro-5H-pyrrolo[3,2-c]pyridazine has been studied for several biological activities:

  • Antitumor Activity : Demonstrated significant cytotoxic effects against various cancer cell lines, including colon (LoVo), ovarian (SK-OV-3), and breast (MCF-7) adenocarcinoma cells, with IC50 values indicating potent anti-tumor effects .
  • Antifungal and Antiviral Properties : Exhibited activity against certain fungal strains and viruses, suggesting potential applications in infectious disease treatment.
  • Kinase Inhibition : The compound may act as a kinase inhibitor, impacting cell signaling pathways involved in cancer progression .
  • Antioxidant Activity : Studies indicate that this compound possesses antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

Case Studies and Experimental Results

  • Cytotoxic Evaluation : A study assessed the cytotoxic effects of various derivatives of 6,7-dihydro-5H-pyrrolo[3,2-c]pyridazine on human adenocarcinoma-derived cell lines. Results showed dose-dependent cytotoxicity with the highest activity observed against colon cancer cells at specific concentrations .
  • Synthesis and Structure-Activity Relationship : Research focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the molecular structure were shown to improve potency against targeted proteins involved in cancer pathways .
  • Comparative Toxicity Studies : Evaluations on non-cancerous cells (e.g., Triticum aestivum L. and Daphnia magna) indicated low toxicity levels at higher concentrations, suggesting a favorable safety profile for potential therapeutic applications .

Data Table: Summary of Biological Activities

Activity Description References
AntitumorInduces apoptosis in cancer cells; effective against multiple adenocarcinoma types
AntifungalExhibits activity against specific fungal strains
AntiviralPotential effectiveness against certain viral infections
Kinase InhibitionModulates signaling pathways involved in cancer progression
AntioxidantReduces oxidative stress; potential protective effects

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing 6,7-dihydro-5H-pyrrolo[3,2-c]pyridazine and its derivatives?

  • Methodology : Synthesis often involves cyclization of precursors such as substituted pyridines or pyrroles. For example, cyclization using reagents like sodium hydride in polar aprotic solvents (e.g., DMF) under reflux conditions is common . Functionalization steps, such as introducing carboxylic acid groups or halogen substituents, may follow, with subsequent salt formation (e.g., hydrochloride) via acid-base reactions .
  • Key Considerations : Reaction temperature, solvent choice, and protecting group strategies are critical to avoid side reactions like over-cyclization or decomposition .

Q. How is the structural characterization of 6,7-dihydro-5H-pyrrolo[3,2-c]pyridazine performed?

  • Methodology : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm ring fusion and substituent positions .
  • X-ray crystallography to resolve stereochemistry and validate fused-ring systems (e.g., monoclinic crystal systems observed in related pyrroloimidazoles) .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in the synthesis of halogenated derivatives (e.g., chloro-substituted analogs)?

  • Methodology :

  • Design of Experiments (DoE) : Screen variables like temperature, stoichiometry, and catalyst loading. For example, chlorination reactions may require controlled addition of chlorinating agents (e.g., POCl₃) to minimize side products .
  • Kinetic Studies : Monitor reaction progress via TLC or in-situ FTIR to identify rate-limiting steps .
  • Computational Modeling : Use DFT calculations to predict reactive sites and transition states, guiding reagent selection .

Q. What strategies resolve contradictions in spectroscopic data for pyrrolo-pyridazine derivatives?

  • Methodology :

  • Comparative Analysis : Cross-reference NMR data with structurally similar compounds (e.g., pyrazolo[3,4-b]pyridines) to identify anomalous signals .
  • Isotopic Labeling : Introduce ¹⁵N or ¹³C labels to trace signal assignments in complex heterocycles .
  • Dynamic NMR : Resolve conformational equilibria (e.g., ring puckering) causing signal splitting .

Q. How can computational methods predict the biological activity of 6,7-dihydro-5H-pyrrolo[3,2-c]pyridazine derivatives?

  • Methodology :

  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina .
  • QSAR Modeling : Correlate substituent electronic properties (Hammett σ values) with activity data from in vitro assays .
  • ADMET Prediction : Use tools like SwissADME to assess pharmacokinetic profiles and toxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-dihydro-5H-pyrrolo[3,2-c]pyridazine
Reactant of Route 2
6,7-dihydro-5H-pyrrolo[3,2-c]pyridazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.